molecular formula C20H13ClFN3O2 B2572172 1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946302-97-2

1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2572172
CAS No.: 946302-97-2
M. Wt: 381.79
InChI Key: WTYXPFRRNOTXGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a high-purity small molecule chemical reagent intended for research and development purposes. This compound features a dihydropyridinone core, a common scaffold in medicinal chemistry, substituted with a 2-chloro-6-fluorobenzyl group at the N1 position and a 2-cyanophenyl carboxamide at the C3 position. The specific stereochemistry and molecular conformation of this structure make it a compound of interest for various biochemical and pharmacological studies. Research applications for this compound may include use as a standard or reference material in analytical method development, screening campaigns to identify potential biological activity, and investigations into structure-activity relationships (SAR) within this class of heterocyclic compounds . The presence of both chloro and fluoro substituents on the phenyl ring, as seen in other research compounds , can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. The 2-cyanophenyl group is a pharmacophore that may be involved in specific target interactions. This product is strictly labeled "For Research Use Only" and is not intended for any human or veterinary diagnostic, therapeutic, or drug use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-cyanophenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3O2/c21-16-7-3-8-17(22)15(16)12-25-10-4-6-14(20(25)27)19(26)24-18-9-2-1-5-13(18)11-23/h1-10H,12H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYXPFRRNOTXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-cyanobenzylamine to form an intermediate, which is then cyclized to produce the final compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Halogenated phenyl groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic applications includes its use as a lead compound in the development of new drugs targeting specific biological pathways.

    Industry: The compound’s reactivity and stability make it suitable for use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents (N-position) Core Structure Molecular Weight Key Properties/Activity
Target Compound 2-cyanophenyl 2-oxo-1,2-dihydropyridine 370.8 (estimated) Hypothesized enhanced binding via cyano group; unconfirmed activity
BG16331: 1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 2-methylphenyl Same core 370.8046 Research-grade; lower polarity due to methyl group; priced at $8/1g
BG15910: 1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide Dihydrobenzodioxin Same core 414.8141 Larger substituent increases molecular weight; potential for improved metabolic stability
Compound 13: Fluorobenzyl-sugar derivative Complex sugar moiety Same core ~550 (estimated) High synthetic yield (93%); designed for glycosidase inhibition
AZ331: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide 2-methoxyphenyl 1,4-dihydropyridine Not reported Thioether and cyano groups; potential redox activity

Structural and Functional Insights:

Substituent Effects on Binding: The target compound’s 2-cyanophenyl group introduces a strong electron-withdrawing effect, which may enhance hydrogen bonding or dipole interactions compared to BG16331’s 2-methylphenyl . This could improve target affinity but may reduce solubility.

Core Modifications and Pharmacological Activity: highlights that substituents at C5/C6 of the pyridinone ring modulate CB2 receptor activity (e.g., methyl groups at C6 influence agonism vs. antagonism) . While the target compound lacks C5/C6 modifications, its N-(2-cyanophenyl) group may compensate by interacting with receptor pockets typically targeted by C6 substituents. Compounds like AZ331 () incorporate thioether and cyano groups, demonstrating how electronic effects and redox-active moieties can diversify biological activity .

Synthetic Considerations: BG16331 and BG15910 are commercially available, with prices reflecting scalability (e.g., $8/1g for BG16331) . The target compound’s synthesis would likely require similar coupling reagents (e.g., HATU, as in ) but may face challenges in cyanophenyl group incorporation .

Research Findings and Gaps

  • Activity Data: No direct pharmacological data for the target compound were found in the evidence. However, analogs like BG16331 are labeled for research use only, suggesting preliminary screening is ongoing .
  • Structural Trends : Fluorine and chlorine atoms are common in these derivatives, likely to enhance metabolic stability and binding via halogen bonding .
  • Unanswered Questions: The impact of the 2-cyanophenyl group on solubility, toxicity, and specific target engagement (e.g., kinase or GPCR inhibition) remains uncharacterized.

Biological Activity

The compound 1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H13ClFN3O2C_{20}H_{13}ClFN_3O_2, with a molecular weight of approximately 443.9 g/mol . Its structure includes several functional groups that are commonly associated with various biological activities, such as a carboxamide and a dihydropyridine moiety. The presence of halogen substituents (chlorine and fluorine) on the phenyl ring enhances its potential for interaction with biological targets.

Structural Features

FeatureDescription
Molecular FormulaC20H13ClFN3O2C_{20}H_{13}ClFN_3O_2
Molecular Weight443.9 g/mol
Key Functional GroupsCarboxamide, Dihydropyridine
Halogen SubstituentsChlorine (Cl), Fluorine (F)

Pharmacological Potential

Research indicates that compounds similar to This compound have been investigated for various pharmacological activities, including:

  • Anticancer Properties : Compounds with similar dihydropyridine structures have shown promise as anticancer agents. For instance, analogs have demonstrated efficacy in inhibiting tumor growth in various cancer models .
  • Kinase Inhibition : Studies on related compounds have identified them as potent inhibitors of specific kinases, which play crucial roles in cell signaling and cancer progression .

The biological activity of this compound is believed to stem from its ability to interact with multiple biological targets. Research methodologies employed to study these interactions include:

  • Binding Affinity Studies : These studies assess how well the compound binds to specific enzymes or receptors, providing insights into its potential therapeutic applications.
  • In Vivo Efficacy Tests : Animal models are often used to evaluate the effectiveness of the compound in preventing tumor growth or other disease processes.

Case Studies and Research Findings

  • Anticancer Activity : A study involving a structurally similar compound demonstrated complete tumor stasis in a human gastric carcinoma xenograft model following oral administration . This suggests that the compound may possess significant anticancer properties.
  • Kinase Selectivity : Research has shown that substitutions on the pyridine ring can enhance enzyme potency and selectivity, indicating that modifications to the structure could lead to improved therapeutic profiles .
  • Comparative Studies : Compounds with similar frameworks have been analyzed for their biological effects, revealing that the unique combination of halogenated phenyl groups and dihydropyridine may enhance their activity compared to others .

Q & A

Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step organic reactions:

Pyridine ring formation : Start with a substituted pyridine precursor (e.g., 2-chloronicotinic acid) and introduce the chloro-fluoro-benzyl group via nucleophilic substitution. Use pyridine as a base and reflux conditions (110–120°C) for 12–24 hours .

Amide coupling : React the intermediate with 2-cyanoaniline using coupling agents like EDCI/HOBt in DMF under nitrogen at room temperature for 6–8 hours .

Optimization : Employ design of experiments (DoE) to refine parameters (temperature, solvent polarity, catalyst loading). For industrial-scale synthesis, continuous flow reactors and automated platforms improve yield and purity .

Basic: How is the molecular conformation analyzed, and what structural features influence reactivity?

Answer:

  • X-ray crystallography reveals a near-planar conformation due to π-conjugation across the amide bridge. The dihedral angle between aromatic rings is ~8.4°, stabilizing intramolecular hydrogen bonds (N–H⋯O) .
  • Key structural features :
    • The 2-chloro-6-fluorophenyl group enhances electrophilicity.
    • The 2-cyanophenyl moiety participates in π-π stacking with biological targets.
  • Analytical tools : Use NMR (1H/13C) to confirm tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) and FT-IR to track carbonyl stretching (1670–1700 cm⁻¹) .

Advanced: How can contradictory data in reaction yields or biological activity be resolved?

Answer:

  • Contradiction analysis :
    • Case example : If oxidation yields inconsistent products, compare reaction conditions (e.g., oxidizing agents, solvent polarity). For instance, KMnO4 in acidic vs. basic media may produce carboxylic acids or ketones, respectively .
    • Statistical methods : Apply ANOVA to identify significant variables (e.g., temperature, catalyst) across studies .
  • Biological assays : Replicate experiments under standardized conditions (e.g., fixed pH, cell lines) and use positive/negative controls to validate activity .

Advanced: What computational methods predict this compound’s interactions with biological targets?

Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. The cyano group’s electron-withdrawing effect directs binding to enzyme active sites .
  • Molecular docking : Use AutoDock Vina to simulate binding to kinases or GPCRs. Key interactions include:
    • Hydrogen bonding between the carboxamide and Thr87 (hypothetical kinase).
    • Hydrophobic contacts with the chloro-fluorophenyl group .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Advanced: How to design experiments to elucidate the mechanism of action in enzymatic inhibition?

Answer:

  • Kinetic assays : Perform Michaelis-Menten studies with varying substrate concentrations. A decrease in Vmax without Km change suggests non-competitive inhibition .
  • Fluorescence quenching : Monitor tryptophan residues in the enzyme’s active site upon ligand binding. A Stern-Volmer plot quantifies binding affinity .
  • Mutagenesis : Introduce point mutations (e.g., Ser→Ala at catalytic sites) to confirm critical residues for inhibition .

Advanced: What strategies mitigate challenges in crystallizing this compound for structural studies?

Answer:

  • Solvent screening : Use methanol/water mixtures (70:30 v/v) for slow evaporation, producing monoclinic crystals (P21/c space group) .
  • Cryoprotection : Soak crystals in 25% glycerol before flash-cooling in liquid nitrogen to prevent ice formation .
  • Data collection : Optimize X-ray wavelength (Cu-Kα, 1.5418 Å) and resolution (≤1.0 Å) for accurate electron density mapping .

Advanced: How to validate the compound’s metabolic stability in preclinical studies?

Answer:

  • In vitro assays :
    • Microsomal stability : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
    • CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4) to measure IC50 values .
  • In silico tools : Predict metabolites with ADMET Predictor™, focusing on hydrolytic cleavage of the carboxamide .

Advanced: What analytical techniques resolve impurities in the final product?

Answer:

  • HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate byproducts. Major impurities include unreacted 2-cyanoaniline (retention time: 3.2 min) .
  • NMR spiking : Add authentic samples of suspected impurities to confirm peaks in 1H spectra (e.g., δ 7.85 ppm for residual pyridine) .
  • Recrystallization : Purify using ethyl acetate/hexane (1:5) to achieve ≥99% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.